molecular formula C19H17N3O6 B2648257 N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 865286-98-2

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2648257
CAS No.: 865286-98-2
M. Wt: 383.36
InChI Key: HSUBKVBSABLWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide belongs to a class of benzodioxine-carboxamide derivatives featuring a 1,3,4-oxadiazole scaffold. The target molecule comprises a 2,3-dihydro-1,4-benzodioxine ring linked to a carboxamide group and a 3,5-dimethoxyphenyl-substituted oxadiazole moiety.

Properties

IUPAC Name

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6/c1-24-13-7-12(8-14(10-13)25-2)18-21-22-19(28-18)20-17(23)11-3-4-15-16(9-11)27-6-5-26-15/h3-4,7-10H,5-6H2,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUBKVBSABLWJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a synthetic compound belonging to the oxadiazole class. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and antiviral properties. This article aims to provide a comprehensive overview of its biological activity supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC19H18N4O3
Molecular Weight354.4 g/mol
LogP2.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7

This compound features a 1,3,4-oxadiazole ring and a benzodioxine moiety , contributing to its unique biological properties.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties.

Case Study:
In vitro studies on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound significantly reduced cell viability. The IC50 values ranged from 10 to 20 µM , indicating effective inhibition of cell proliferation. The mechanism involved the activation of caspase pathways leading to apoptosis and cell cycle arrest .

Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated.

Antibacterial Activity

A study reported that derivatives of oxadiazole compounds exhibited significant antibacterial activity against various strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 µg/ml
Pseudomonas aeruginosa68 µg/ml
Escherichia coli70 µg/ml

These findings suggest that the compound may be effective against common bacterial pathogens .

Antifungal Activity

In antifungal assays against Candida albicans and Aspergillus niger, the compound demonstrated notable inhibition with MIC values around 52 to 60 µg/ml , indicating its potential as an antifungal agent .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell growth and proliferation.
  • Receptor Modulation : It can modulate receptor activities leading to altered cellular responses.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation is a significant mechanism underlying its anticancer effects.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, it is essential to compare it with similar oxadiazole derivatives:

Compound NameBiological Activity
5-(2-chlorophenyl)-1,3,4-oxadiazol-2-amineModerate antibacterial
5-(3-nitrophenyl)-1,3,4-oxadiazol-2-amideAnticancer properties
N-(3-methoxyphenyl)benzamideLimited bioactivity

This compound stands out due to its dual action as both an anticancer and antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS: 891137-31-8) Key Difference: Replaces the 3,5-dimethoxyphenyl group with a 2,5-dichlorophenyl substituent. Molecular weight: 415.26 g/mol .
  • N-(2,3-dimethylquinoxalin-6-yl)-4-methoxybenzamide (CAS: 672949-86-9) Key Difference: Substitutes the oxadiazole ring with a quinoxaline system and replaces the benzodioxine with a methoxybenzamide group. Impact: Reduced heterocyclic complexity may lower metabolic stability but improve synthetic accessibility .

Analogues with Varied Heterocyclic Cores

  • 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9) Key Difference: Features a pyridine-3-amine core instead of oxadiazole. Impact: The dimethylaminomethyl group introduces basicity, which may influence solubility and receptor interactions. Molecular weight: 391.46 g/mol .
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Key Difference: Incorporates a sulfanyl bridge between the benzodioxine and oxadiazole. aureus) .

Research Findings and Data Tables

Key Observations:

Antibacterial Activity : Sulfanyl-linked oxadiazole derivatives exhibit potent activity, suggesting that the oxadiazole ring is critical for target engagement .

Cytotoxicity : Most analogs show low hemolytic activity (<10%), indicating a favorable safety profile for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.